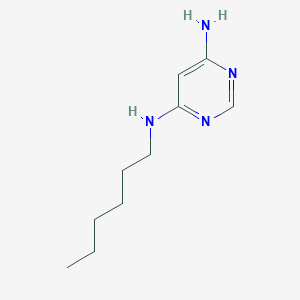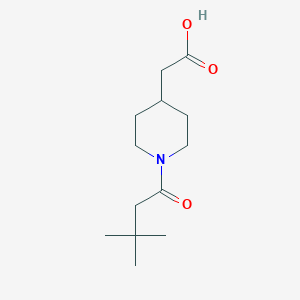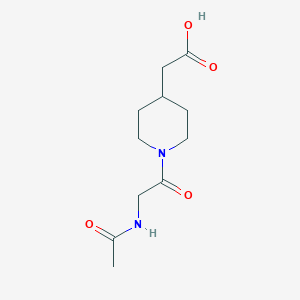
2-(4-氨基哌啶-1-基)-N-丁基-N-甲基乙酰胺
描述
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哌啶衍生物的合成
哌啶衍生物在制药行业中至关重要,存在于二十多种药物和生物碱中 。所述化合物可用于合成各种哌啶衍生物,包括取代哌啶、螺哌啶、缩合哌啶和哌啶酮。这些衍生物具有重要的药理学应用,使该化合物成为药物合成的宝贵起始点。
药理学应用
该化合物的氨基哌啶部分是许多具有药理活性的分子中的常见特征 。它可用于潜在药物的发现和生物学评价,特别是那些含有哌啶部分的药物。这包括开发针对哌啶类化合物已知有效的疾病的新型治疗剂。
生物医学研究
在生物医学研究中,含氮杂环如氨基哌啶在药物发现和开发中起着至关重要的作用。它们常用于激酶抑制剂的药效团设计,激酶抑制剂是针对炎症性疾病的靶向治疗。这突出了该化合物在生物医学领域创造新治疗方法的潜力。
环境和食品安全
含氮杂环在环境和食品安全应用中也很重要。例如,它们可以通过分析食品中的生物胺作为食品质量和安全的指标。此外,它们还参与含氮有害化合物的降解,强调了需要有效的处理方法来最大程度地减少对环境的影响。
金属有机框架 (MOFs)
该化合物的结构使其可用于开发 MOFs,特别是那些涉及 Pd(II)–胺配合物与生物相关配体的 MOFs。这些框架在癌症治疗中具有潜在用途,展示了该化合物在创建具有显着抗肿瘤活性的结构方面的多功能性。
先进合成技术
杂环化学的最新进展突出了含氮杂环在合成复杂分子中的重要性。该化合物可参与多组分反应、环化和胺化过程,这些过程是开发药物、农用化学品和材料的基础。
药物构建
由于其结构多样性和生物学相关性,该化合物是药物构建的基础 。它可以用来创造合成医药块,在合成新药中发挥重要作用。
农业化学品
该化合物的结构特征使其适合于合成农用化学品。其含氮杂环结构有利于创造可用于农业行业的化合物,可能导致开发新型杀虫剂或生长剂。
作用机制
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
Piperidine derivatives have been found to have a wide range of pharmacological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinase B (PKB or Akt), a crucial enzyme in cell signaling pathways . The interaction with PKB involves binding to the enzyme’s active site, thereby modulating its activity. This modulation can lead to changes in downstream signaling pathways, affecting cellular processes such as growth and survival.
Cellular Effects
The effects of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is vital for cell proliferation and survival . By modulating this pathway, 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide can alter gene expression patterns and metabolic activities within the cell, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PKB, inhibiting or activating their function . This binding can lead to changes in enzyme activity, which in turn affects downstream signaling pathways and gene expression. Additionally, the compound may interact with other proteins and receptors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and function.
Subcellular Localization
The subcellular localization of 2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, affecting its overall impact on cellular processes.
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-butyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-4-7-14(2)12(16)10-15-8-5-11(13)6-9-15/h11H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBNMGHYAKCGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)
![[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1470010.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470012.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470018.png)


![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)

![1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470024.png)



